molecular formula C10H15BO3 B2513709 [4-(3-Methoxypropyl)phenyl]boronic acid CAS No. 173854-37-0

[4-(3-Methoxypropyl)phenyl]boronic acid

Cat. No.: B2513709
CAS No.: 173854-37-0
M. Wt: 194.04
InChI Key: FXRVCBBLRHWKMM-UHFFFAOYSA-N
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Description

[4-(3-Methoxypropyl)phenyl]boronic acid: is an organic compound with the molecular formula C10H15BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 3-methoxypropyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of [4-(3-Methoxypropyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable catalyst . The compound is stable and environmentally benign, suggesting that it may be less susceptible to degradation or loss of efficacy due to environmental conditions . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of [4-(3-Methoxypropyl)phenyl]boronic acid are not well-studied. Boronic acids are known to interact with various biomolecules. For instance, they can form reversible covalent bonds with diols, a functional group present in many biomolecules such as carbohydrates . This property could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of studies. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially interact with biomolecules at the molecular level, including binding interactions, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound should be stored at room temperature , suggesting it has good stability.

Metabolic Pathways

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions , suggesting that this compound could potentially be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Methoxypropyl)phenyl]boronic acid typically involves the reaction of 4-bromo-3-methoxypropylbenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling Reaction: This is the most common reaction involving [4-(3-Methoxypropyl)phenyl]boronic acid. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Biaryls: Formed from Suzuki-Miyaura reactions.

    Phenols: Formed from oxidation reactions.

    Boranes: Formed from reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a catalyst in various organic transformations.

Biology:

    Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.

Medicine:

    Drug Development: Serves as a building block in the synthesis of drug candidates.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the methoxypropyl group, making it less soluble and less reactive in certain reactions.

    4-Methoxyphenylboronic Acid: Contains a methoxy group directly attached to the phenyl ring, which affects its reactivity and solubility differently compared to [4-(3-Methoxypropyl)phenyl]boronic acid.

    3-Methoxypropylboronic Acid: Lacks the phenyl ring, making it less useful in cross-coupling reactions.

Uniqueness: The presence of both the phenyl ring and the 3-methoxypropyl group in this compound provides a unique combination of solubility, reactivity, and versatility, making it a valuable reagent in various scientific and industrial applications.

Properties

IUPAC Name

[4-(3-methoxypropyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-14-8-2-3-9-4-6-10(7-5-9)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRVCBBLRHWKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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